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Compound of Interest

Compound Name: 3,6-Dibromo-2-chloropyridine

Cat. No.: B1416624

An In-Depth Technical Guide to 3,6-Dibromo-2-chloropyridine: A Pivotal Building Block in
Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,6-Dibromo-2-chloropyridine, a
key heterocyclic intermediate for researchers, medicinal chemists, and drug development
professionals. We will delve into its fundamental chemical properties, explore its strategic
importance in synthetic chemistry, and provide practical, field-proven insights into its
application. The guide will focus on the causality behind its use as a versatile scaffold,
particularly in the burgeoning field of targeted protein degradation. Detailed experimental
protocols and logical workflows are presented to illustrate its synthetic utility, grounded in
authoritative scientific principles.

Chemical Identity and Physicochemical Properties

3,6-Dibromo-2-chloropyridine is a polysubstituted pyridine derivative valued for its specific
arrangement of halogen atoms, which allows for selective and sequential chemical
modifications. Its unique electronic and steric properties make it an important starting material
in the synthesis of complex pharmaceutical agents.

The core data for this compound is summarized in the table below for quick reference.
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Property Value Source(s)
Molecular Formula CsH2Br2CIN [1112][3]
Molecular Weight 271.34 g/mol [3]

IUPAC Name 3,6-dibromo-2-chloropyridine [2][3]

CAS Number 942206-18-0 [1][2][3]

White to pale cream or off-
Appearance white to light yellow [2][4]

solid/powder

Melting Point 80.5°C to 89.5°C [21[31[4]

Insoluble in water; Soluble in
N common organic solvents
Solubility ] [4]
(e.g., dichloromethane,

chloroform)

SMILES CIC1=C(Br)C=CC(Br)=N1 [2][3]

CVZSNXGMWIGPBF-
InChl Key [2][3]
UHFFFAOYSA-N

Strategic Importance in Medicinal Chemistry: The
Power of Orthogonal Reactivity

The primary value of 3,6-Dibromo-2-chloropyridine in drug discovery, particularly in
constructing targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), lies in
the differential reactivity of its three halogen substituents.[1] This feature enables chemists to
perform sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira,
Buchwald-Hartwig).

Expert Insight: The reactivity of the halogens on the pyridine ring is generally influenced by
their position relative to the nitrogen atom and other substituents. In palladium-catalyzed cross-
coupling reactions, the order of reactivity is typically C-1 > C-Br > C-Cl. For 3,6-Dibromo-2-
chloropyridine, the bromine atom at the 6-position is often the most susceptible to initial
coupling due to electronic effects from the ring nitrogen. The bromine at the 3-position and the
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chlorine at the 2-position offer subsequent sites for modification under different, often more
forcing, reaction conditions. This "orthogonal” reactivity is the cornerstone of its utility, allowing
for the controlled, step-wise assembly of complex molecular architectures from a single,
versatile starting material.

Logical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the sequential functionalization of
3,6-Dibromo-2-chloropyridine. This strategy allows for the precise installation of different
molecular fragments (R?, R2, R3) required for building a bifunctional molecule like a PROTAC,
which typically consists of a ligand for a target protein and a ligand for an E3 ligase, connected
by a linker.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1416624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

3,6-Dibromo-2-chloropyridine
(Starting Material)

Introduce Rt

Step 1: Selective Coupling at C6
(e.g., Suzuki Reaction 1)
Conditions: Mild Pd catalyst, base

Intermediate 1
(3-Bromo-2-chloro-6-R-pyridine)

Introduce R2

Step 2: Coupling at C3
(e.g., Suzuki Reaction 2)
Conditions: Different catalyst/ligand, higher temp.

Intermediate 2
(2-Chloro-3-R2-6-R1-pyridine)

Introduce R3

Step 3: Coupling at C2
(e.g., Buchwald-Hartwig Amination)
Conditions: Stronger base, specific ligand

Final Product

(2-R3-3-R2-6-R*-pyridine)

Click to download full resolution via product page

Caption: Sequential functionalization workflow for 3,6-Dibromo-2-chloropyridine.

Exemplary Experimental Protocol: Site-Selective
Suzuki-Miyaura Cross-Coupling
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This protocol describes a representative, self-validating procedure for the first selective
coupling at the C6 position of 3,6-Dibromo-2-chloropyridine with a boronic acid. The success
of the reaction is validated by analytical techniques like LC-MS and NMR to confirm the
formation of the desired mono-coupled product.

Objective: To synthesize 3-bromo-2-chloro-6-(aryl)-pyridine via a selective Suzuki-Miyaura
reaction.

Materials:

3,6-Dibromo-2-chloropyridine (1.0 eq)

Arylboronic acid (1.1 eq)

Palladium(ll) acetate [Pd(OAc):z] (0.02 eq)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

Potassium phosphate tribasic (KsPOa4) (3.0 eq)

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Nitrogen or Argon gas supply
Step-by-Step Methodology:

 Inert Atmosphere Preparation: To a dry round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 3,6-Dibromo-2-chloropyridine (1.0 eq) and the arylboronic acid
(1.1 eq).

o Causality: The use of a dry flask under an inert atmosphere (Nitrogen or Argon) is critical.
Palladium catalysts in their active Pd(0) state are sensitive to oxygen, which can lead to
catalyst deactivation and poor reaction yields.

o Reagent Addition: Add K3POa4 (3.0 eq), Pd(OAc)z (0.02 eq), and SPhos (0.04 eq) to the flask.

o Causality: KsPOa is the base required to activate the boronic acid via formation of a more
nucleophilic boronate complex, which is essential for the transmetalation step in the
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catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the
palladium catalyst, promotes oxidative addition, and facilitates reductive elimination,
thereby increasing reaction efficiency and selectivity.

e Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the
degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

o Causality: Degassing the solvent by sparging with an inert gas or through freeze-pump-
thaw cycles removes dissolved oxygen, further protecting the catalyst from oxidation.

o Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C)
and stir vigorously for the required time (typically 4-16 hours).

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting
material and the formation of the product.

e Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with
ethyl acetate and wash with water, followed by brine. c. Dry the organic layer over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure. d. Purify the
resulting crude residue by column chromatography on silica gel to isolate the pure mono-
substituted product.

e Characterization: Confirm the structure and purity of the final product using *H NMR, 3C
NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety, Handling, and Storage

o Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents. For long-term stability, storage under an inert atmosphere at 2-8°C is
recommended.

Conclusion
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3,6-Dibromo-2-chloropyridine is more than just a chemical reagent; it is a strategic tool for
the efficient construction of complex molecular entities. Its well-defined and differential halogen
reactivity provides a reliable platform for sequential, controlled synthetic transformations. For
scientists in pharmaceutical research and development, mastering the application of this
building block opens a direct and versatile route to novel therapeutics, particularly in the highly
promising area of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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